![molecular formula C22H22ClNO6 B14471400 (5s)-6,6-Dimethyl-5-[(6r)-6-methyl-8-oxo-6,8-dihydrofuro[3,4-e][1,3]benzodioxol-6-yl]-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]isoquinolin-6-ium chloride CAS No. 71538-43-7](/img/structure/B14471400.png)
(5s)-6,6-Dimethyl-5-[(6r)-6-methyl-8-oxo-6,8-dihydrofuro[3,4-e][1,3]benzodioxol-6-yl]-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]isoquinolin-6-ium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “(5s)-6,6-Dimethyl-5-[(6r)-6-methyl-8-oxo-6,8-dihydrofuro[3,4-e][1,3]benzodioxol-6-yl]-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]isoquinolin-6-ium chloride” is a complex organic molecule with potential applications in various scientific fields
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the furobenzodioxole and isoquinoline moieties, followed by their coupling. Typical reaction conditions may include the use of catalysts, specific temperature controls, and purification steps such as chromatography.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, focusing on optimizing yield and purity. This might involve continuous flow reactors, automated synthesis, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
This compound may undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce more saturated compounds.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound could be used as a building block for more complex molecules or as a reagent in various organic reactions.
Biology
In biology, it might be studied for its potential interactions with biological macromolecules, such as proteins or nucleic acids.
Medicine
In medicine, this compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry
In industry, it might find applications in the synthesis of pharmaceuticals, agrochemicals, or specialty chemicals.
Mecanismo De Acción
The mechanism of action of this compound would involve its interaction with specific molecular targets, such as enzymes or receptors. These interactions could modulate various biochemical pathways, leading to the observed effects.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds might include other isoquinoline derivatives or furobenzodioxole-containing molecules.
Uniqueness
This compound’s uniqueness could lie in its specific structural features, such as the combination of the furobenzodioxole and isoquinoline moieties, which might confer unique chemical and biological properties.
Propiedades
Número CAS |
71538-43-7 |
|---|---|
Fórmula molecular |
C22H22ClNO6 |
Peso molecular |
431.9 g/mol |
Nombre IUPAC |
(6R)-6-[(5S)-6,6-dimethyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-6-ium-5-yl]-6-methylfuro[3,4-g][1,3]benzodioxol-8-one;chloride |
InChI |
InChI=1S/C22H22NO6.ClH/c1-22(14-4-5-15-19(28-11-25-15)18(14)21(24)29-22)20-13-9-17-16(26-10-27-17)8-12(13)6-7-23(20,2)3;/h4-5,8-9,20H,6-7,10-11H2,1-3H3;1H/q+1;/p-1/t20-,22+;/m0./s1 |
Clave InChI |
QPBAWXSYMVNFJU-IKGOIYPNSA-M |
SMILES isomérico |
C[C@@]1(C2=C(C3=C(C=C2)OCO3)C(=O)O1)[C@@H]4C5=CC6=C(C=C5CC[N+]4(C)C)OCO6.[Cl-] |
SMILES canónico |
CC1(C2=C(C3=C(C=C2)OCO3)C(=O)O1)C4C5=CC6=C(C=C5CC[N+]4(C)C)OCO6.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


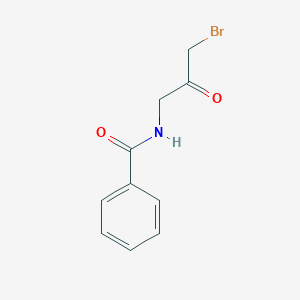
![2-[(Dimethylamino)methyl]-4,6-dinonylphenol](/img/structure/B14471321.png)
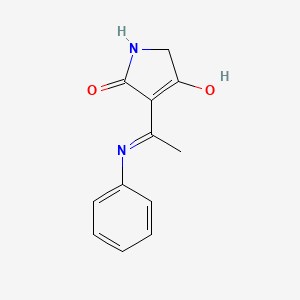

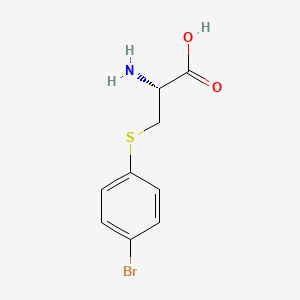
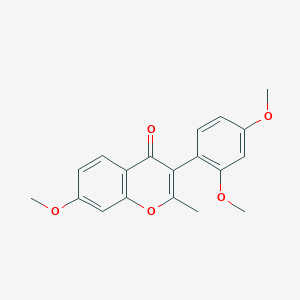
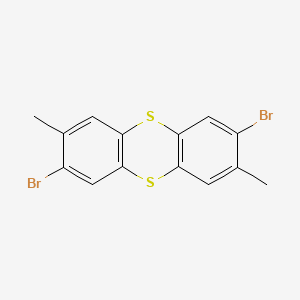
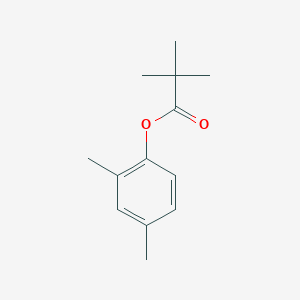
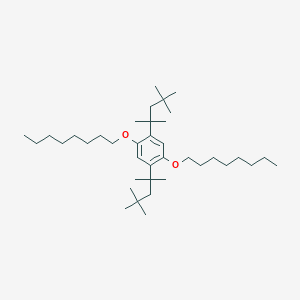
![2,3,3,3-Tetrachloro-2-[(oxo-lambda~4~-sulfanylidene)amino]propanenitrile](/img/structure/B14471374.png)
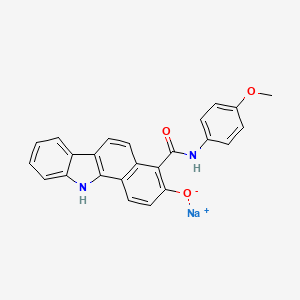
![Trimethyl[(1-phenoxyprop-1-en-1-yl)oxy]silane](/img/structure/B14471382.png)
![N-(4,4-Dimethyl-7-oxabicyclo[4.1.0]heptan-2-ylidene)hydroxylamine](/img/structure/B14471387.png)
![Magnesium iodide [4-(methanesulfonyl)phenyl]methanide (1/1/1)](/img/structure/B14471389.png)
